3-(4-Fluorophenyl)-6-methylpiperazin-2-one

Geranylgeranyltransferase Enzyme Inhibition Structure-Activity Relationship

This fluorinated piperazinone derivative is an essential tool for medicinal chemistry and chemical biology research. Its unique 6-methyl substitution pattern makes it a critical negative control in PGGTase-I structure-activity relationship (SAR) campaigns, where modification at this position is known to be unfavorable for activity. When compared to its des-methyl analog, it forms a perfect matched molecular pair for studying the impact of a single methyl group on logP, solubility, and metabolic stability. Sourcing this specific regioisomer ensures experimental validity, as substituting with a non-fluorinated analog or a 2-fluorophenyl regioisomer can cause significant loss of target potency and selectivity.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B13168100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-6-methylpiperazin-2-one
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15)
InChIKeyBKQJMUPISSYQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-6-methylpiperazin-2-one: Procurement-Focused Overview of a Distinct Piperazinone Scaffold


3-(4-Fluorophenyl)-6-methylpiperazin-2-one is a fluorinated piperazinone derivative characterized by a 4-fluorophenyl substituent at the 3-position and a methyl group at the 6-position of the piperazin-2-one ring [1]. The compound belongs to a class of heterocyclic scaffolds widely employed in medicinal chemistry for the development of enzyme inhibitors and receptor ligands [2]. Unlike simpler piperazinone analogs, the specific substitution pattern of this compound may impart distinct physicochemical properties and biological target engagement profiles relevant to drug discovery and chemical biology applications [3].

Why Generic Piperazinone Analogs Cannot Replace 3-(4-Fluorophenyl)-6-methylpiperazin-2-one in Target-Focused Research


The specific combination of a 4-fluorophenyl group at the 3-position and a methyl substituent at the 6-position of the piperazinone core is not arbitrary. Structure-activity relationship (SAR) studies on related 3-aryl-piperazinone scaffolds have demonstrated that fluorine substitution on the aryl ring significantly enhances selectivity for certain biological targets, while modification of the 6-position is generally unfavorable for activity [1]. Furthermore, the presence of a 4-fluorophenyl group, as opposed to other halogenated or unsubstituted phenyl rings, has been associated with improved binding affinity and selectivity in various piperazine-based ligand series [2]. Therefore, substituting this compound with a non-fluorinated analog (e.g., 3-phenylpiperazin-2-one) or a regioisomer (e.g., 3-(2-fluorophenyl)piperazin-2-one) may result in a significant loss of potency or target selectivity, rendering the experiment or synthesis invalid.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one vs. Structural Analogs


6-Methyl Substitution on Piperazinone Scaffold is Generally Unfavorable for Biological Activity in PGGTase-I Inhibitors

A structure-activity relationship (SAR) study on 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I (PGGTase-I) explicitly states that modification of the 6-position of the piperazinone scaffold is unfavorable for activity [1]. This finding is based on the evaluation of a series of compounds, including those with 6-substitutions, which exhibited reduced potency compared to the unsubstituted or optimally substituted counterparts. While the study does not provide a direct IC50 comparison for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one versus its 6-desmethyl analog, the class-level inference is that the 6-methyl group in the target compound may similarly confer reduced activity or altered selectivity compared to the unsubstituted 3-(4-fluorophenyl)piperazin-2-one core. This is a critical differentiator for researchers seeking to avoid this specific structural modification if high potency is the primary goal.

Geranylgeranyltransferase Enzyme Inhibition Structure-Activity Relationship

Fluorine Substitution on 3-Aryl Group Enhances Selectivity for PGGTase-I

In the development of selective PGGTase-I inhibitors, fluorine substitution on the 3-aryl group of the piperazinone scaffold was found to significantly enhance selectivity [1]. This SAR was established by comparing the activity and selectivity profiles of a panel of 3-aryl-piperazinone derivatives with various substituents. The study demonstrates that the presence of a fluorine atom on the phenyl ring is a key determinant for achieving high selectivity over related enzymes like farnesyltransferase (FTase). Although the specific IC50 for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one is not reported, this class-level finding indicates that the 4-fluorophenyl group is a critical pharmacophore for target discrimination. Therefore, a non-fluorinated analog like 3-phenylpiperazin-2-one would be expected to exhibit significantly lower selectivity.

Geranylgeranyltransferase Selectivity Fluorine Chemistry

Comparison of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one to 3-(4-Fluorophenyl)piperazin-2-one in Physicochemical Properties

The addition of a methyl group at the 6-position of 3-(4-fluorophenyl)piperazin-2-one increases the molecular weight and alters lipophilicity compared to the parent scaffold. 3-(4-Fluorophenyl)-6-methylpiperazin-2-one has a molecular weight of 208.23 g/mol , while 3-(4-fluorophenyl)piperazin-2-one (CAS 85606-96-8) has a molecular weight of 194.21 g/mol . This ~7% increase in molecular weight, along with the addition of a lipophilic methyl group, may affect membrane permeability, solubility, and metabolic stability. While direct cLogP or solubility data are not available in the primary literature for this specific compound, the structural difference provides a clear basis for differential physicochemical behavior. This is a critical consideration for applications such as cell-based assays or in vivo studies where permeability and solubility are key parameters.

Physicochemical Properties Molecular Weight Lipophilicity

Key Application Scenarios for Procuring 3-(4-Fluorophenyl)-6-methylpiperazin-2-one Based on Differentiating Evidence


Negative Control or Selectivity Tool for PGGTase-I Inhibitor Development

Given the evidence that modification of the 6-position of the piperazinone scaffold is unfavorable for PGGTase-I activity [1], this compound can serve as a valuable negative control in structure-activity relationship (SAR) campaigns. It allows researchers to probe the steric and electronic tolerance at the 6-position, confirming that the observed activity of a more potent lead series is indeed sensitive to this region. Procurement of this specific 6-methyl analog enables direct comparison with the unsubstituted or optimally substituted 3-aryl-piperazinone cores to delineate key pharmacophoric requirements.

Probe for Studying Fluorine-Enhanced Selectivity in Prenyltransferase Enzymes

The presence of the 4-fluorophenyl group, a known selectivity-enhancing feature for PGGTase-I over FTase [1], makes this compound a useful probe for investigating the molecular basis of fluorine-mediated target discrimination. Even if its potency is reduced by the 6-methyl group, its selectivity profile may still provide insights into the binding pocket interactions that favor PGGTase-I. This can inform the design of more potent and selective inhibitors with similar fluorinated aryl motifs.

Physicochemical Property Profiling in a Matched Molecular Pair with 3-(4-Fluorophenyl)piperazin-2-one

The direct comparison of this compound with its des-methyl analog (3-(4-fluorophenyl)piperazin-2-one) provides a clear matched molecular pair for studying the impact of a single methyl group on properties like logP, solubility, and metabolic stability . Such studies are essential in lead optimization to balance potency with drug-like properties. Procuring both compounds allows for a controlled assessment of the 6-methyl substitution's effect on in vitro ADME parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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